

1-Bromo-3-phenoxypropan-2-one: Solubility Profile & Solvent Selection Guide[1]

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Compound of Interest

Compound Name: 1-Bromo-3-phenoxypropan-2-one

Cat. No.: B8783613

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Executive Summary

1-Bromo-3-phenoxypropan-2-one (CAS: 237386-02-6) is a specialized bifunctional electrophile utilized primarily in the synthesis of heterocycles (e.g., imidazoles, thiazoles) and pharmaceutical intermediates.[1][2] Its structure combines a lipophilic phenoxy ether tail with a highly reactive

-bromo ketone head.

This guide addresses a critical gap in public literature: the lack of explicit solubility data for this specific derivative. By synthesizing structural analysis with solubility parameters of validated analogs (e.g., 1-bromo-3-phenylpropan-2-one), this document provides a definitive solvent selection framework.[3]

Key Takeaway: The compound exhibits high solubility in polar aprotic solvents (DCM, THF, Acetone) and aromatic hydrocarbons. However, its high reactivity as an alkylating agent dictates that chemical stability—not just thermodynamic solubility—must guide solvent choice.

Part 1: Chemical Profile & Solubility Physics

To predict solubility behavior accurately, we must deconstruct the molecule into its interacting domains.[3]

Structural Analysis

The molecule (Ph-O-CH

-C(=O)-CH

-Br) contains three distinct solubility-determining regions:

- Phenoxy Group (Ph-O-): A lipophilic, aromatic domain that drives solubility in non-polar and aromatic solvents (Toluene, Benzene) via [ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">](#)

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stacking and van der Waals forces.

- Ether Linkage (-O-): A weak hydrogen bond acceptor that enhances compatibility with ethers (THF, MTBE) and esters.[3]
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-Bromo Ketone (Br-CH

-C=O): A highly polar, electrophilic region. The C=O dipole and the polarizable C-Br bond favor solvation in polar aprotic solvents (DCM, Acetone, Acetonitrile).

Polarity & Partitioning[1]

- Predicted LogP: ~2.0 – 2.5 (Moderately Lipophilic).[3]
- H-Bonding: 2 Acceptors (Ether, Ketone), 0 Donors.[3]
- Implication: The compound is hydrophobic. It will not dissolve in water to any appreciable extent (<1 mg/mL) but will partition readily into organic layers during extraction.

Part 2: Solvent Compatibility & Selection

The following table categorizes solvents based on Thermodynamic Solubility (Will it dissolve?) and Kinetic Stability (Will it react?).^[3]

Table 1: Solvent Selection Matrix

Solvent Class	Specific Solvent	Solubility	Stability Risk	Recommendation
Chlorinated	Dichloromethane (DCM)	High (>100 mg/mL)	Low	Primary Choice for synthesis & handling.
Chloroform	High	Low	Excellent alternative to DCM.	
Polar Aprotic	Acetone	High	Low	Good for Finkelstein reactions; easy to strip.
Acetonitrile (MeCN)	High	Low	Ideal for nucleophilic substitutions (S _N 2).	
THF	High	Low/Mod	Usable; watch for peroxide formation in storage.	
DMSO / DMF	High	Moderate	Caution: Hard to remove; may accelerate decomposition.	
Aromatic	Toluene	Moderate	Low	Good for reflux reactions; may require heating.
Ethers	Diethyl Ether / MTBE	Moderate	Low	Good for precipitating polar impurities.
Alcohols	Methanol / Ethanol	High	High	Avoid for Storage. Risk of

hemiketal
formation or
solvolysis over
time.

Aqueous

Water

Insoluble

N/A

Use only as the
immiscible phase
in extractions.

The "Reactivity Trap" in Alcohols

While **1-Bromo-3-phenoxypropan-2-one** dissolves readily in methanol and ethanol, these solvents are nucleophilic.[3] Prolonged storage or heating in alcohols can lead to:

- Solvolysis: Displacement of the bromide by the alkoxy group (forming an α -alkoxy ketone).
- Hemiketal Formation: Reversible attack on the ketone carbonyl.[3]

Protocol Note: Alcohols (e.g., Ethanol) are often used intentionally as solvents when reacting this compound with strong nucleophiles like thiourea (Hantzsch Thiazole Synthesis), as the thiourea sulfur is more nucleophilic than the solvent oxygen. For storage, however, alcohols are strictly contraindicated.

Part 3: Experimental Protocols

Visual Solubility Determination (Self-Validating Protocol)

Use this rapid workflow to determine the exact solubility limit for your specific batch/purity level.
[3]

Materials: 10 mL vial, calibrated micropipette, analytical balance.

- Weighing: Weigh 50 mg of **1-Bromo-3-phenoxypropan-2-one** into the vial.
- Titration: Add the target solvent in 100 μ L increments until the solution becomes cloudy.

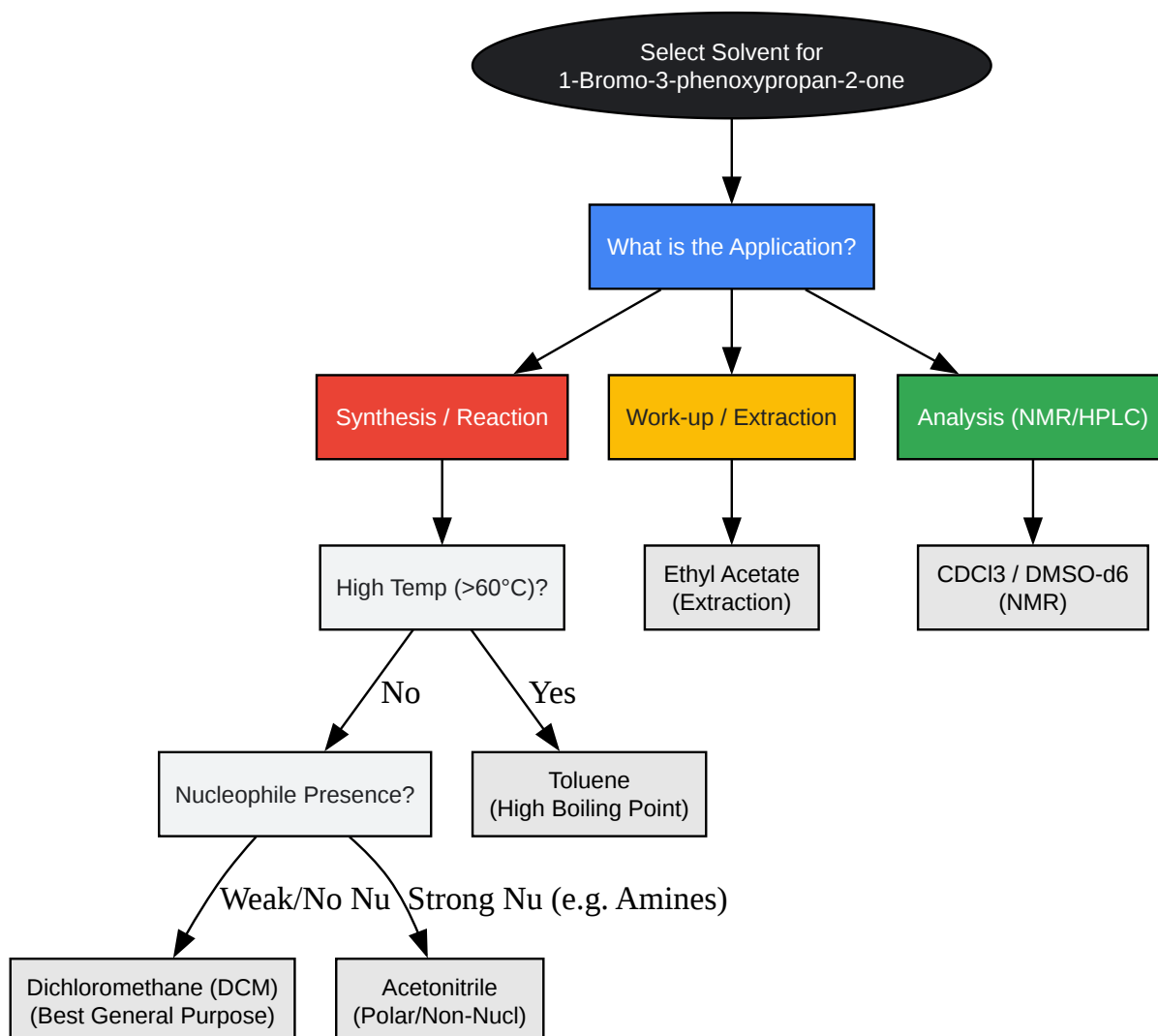
L increments.

- Agitation: Vortex for 30 seconds after each addition.
- Observation:
 - Clear Solution: Soluble at current concentration.[3]
 - Turbid/Particulate: Insoluble.[3][4][5]
- Calculation:
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Result is in mg/mL.

Visualization: Solubility Decision Tree

The following logic map guides the researcher to the optimal solvent based on the intended application (Reaction vs. Extraction vs. Analysis).



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Figure 1: Decision logic for solvent selection based on experimental intent.

Part 4: Safety & Handling (Lachrymator Warning)

Critical Safety Note: Like most ngcontent-ng-c1989010908="" _ngghost-ng-c2127666394="" class="inline ng-star-inserted">

-bromo ketones, **1-Bromo-3-phenoxypropan-2-one** is a potent lachrymator (tear gas agent) and a skin irritant.

- Vapor Pressure: While relatively low, the vapor is highly irritating to mucous membranes.[3]
- Solvent Effect: Dissolving in volatile solvents (DCM, Ether) increases the risk of inhalation as the solvent evaporates and carries the lachrymator with it.[3]
- Neutralization: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to degrade the alkylating bromide moiety before cleaning.[3]

References

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 - Title: Synthesis and biological evaluation of novel phenoxy-substituted deriv
 - Context: Describes the general reactivity of phenoxy-ketones and the use of acetone/potassium carbon
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 - Title: Reactivity of 1-Bromo-3-phenyl-2-propanone (Analogous Reactivity).[3][6]
 - Context: Establishes the electrophilic nature and solvent constraints (avoiding nucleophilic solvents for storage).
 - Source:[3]
- General Solubility Principles
 - Title: Hansen Solubility Parameters: A User's Handbook.[3]
 - Context: Theoretical basis for predicting solubility of polar aromatic ketones in chlorinated vs. aqueous solvents.[3]
 - Source: CRC Press.[3]

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